Eltrombopag Glucuronide
CAS No.:
Cat. No.: VC0200193
Molecular Formula: C₃₁H₃₀N₄O₁₀
Molecular Weight: 618.59
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₃₁H₃₀N₄O₁₀ |
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Molecular Weight | 618.59 |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Eltrombopag glucuronide results from the conjugation of eltrombopag with glucuronic acid. While the parent compound eltrombopag has a molecular formula of C₂₅H₂₂N₄O₄ and a molecular weight of 442.47 g/mol , the addition of glucuronic acid significantly increases both the molecular weight and water solubility of the resulting metabolite. The acyl glucuronide form of eltrombopag, specifically, has a molecular formula of C₃₁H₃₀N₄O₁₀ and a molecular weight of 618.61 g/mol .
Structural Configuration
The structural configuration of eltrombopag glucuronide involves the attachment of glucuronic acid to the parent molecule through conjugation. This process typically occurs at functional groups capable of forming ester or ether linkages with glucuronic acid. In the case of eltrombopag, the carboxylic acid group presents a primary site for glucuronidation, leading to the formation of an acyl glucuronide . The IUPAC name of the acyl glucuronide form is (2R, 3R, 4R, 5S, 6R)-6-((3′-((Z)-2-(1-(3, 4-dimethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-2′-hydroxy-[1, 1′-biphenyl]-3-carbonyl)oxy)-3, 4, 5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid .
Physicochemical Properties
The addition of the glucuronic acid moiety significantly alters the physicochemical properties of eltrombopag. The resulting glucuronide exhibits:
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Increased hydrophilicity
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Enhanced water solubility
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Reduced lipophilicity
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Modified protein binding characteristics
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Altered membrane permeability
These changes fundamentally affect the compound's pharmacokinetic behavior, particularly its distribution and elimination patterns.
Formation and Metabolism
Metabolic Pathways
Eltrombopag undergoes extensive metabolism in the body through multiple pathways, including cleavage, oxidation, and conjugation with glucuronic acid, glutathione, or cysteine . The metabolism of eltrombopag predominantly occurs in the liver, where it undergoes both phase I and phase II metabolic reactions. The glucuronidation of eltrombopag represents a significant phase II metabolic pathway, contributing substantially to the compound's clearance.
Enzymatic Mediation
The formation of eltrombopag glucuronide is enzymatically mediated by specific UDP-glucuronosyltransferases (UGTs). In vitro studies have identified UGT1A1 and UGT1A3 as the primary enzymes responsible for the glucuronidation of eltrombopag . These enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the substrate, forming the glucuronide conjugate. The specificity of these enzymatic reactions influences both the rate of glucuronide formation and the potential for drug-drug interactions.
Metabolite Profile
Pharmacokinetics
Absorption and Distribution
The parent compound eltrombopag demonstrates peak absorption around 2-6 hours following oral administration, with an estimated oral bioavailability of at least 52% . Once in circulation, eltrombopag is highly protein-bound (>99%) , which limits its immediate availability for metabolism. The concentration of eltrombopag in blood cells is approximately 50% to 79% of plasma concentrations, indicating significant tissue distribution . These pharmacokinetic characteristics influence the rate and extent of glucuronide formation.
Metabolism and Excretion
Following absorption and distribution, eltrombopag undergoes extensive hepatic metabolism, with glucuronidation representing a significant metabolic pathway. The formation of eltrombopag glucuronide contributes substantially to the compound's clearance. The elimination of eltrombopag and its metabolites occurs primarily via the feces (59%), with renal excretion accounting for approximately 31% of total elimination . The glucuronide metabolites, due to their enhanced water solubility, are more readily excreted through the kidneys compared to the parent compound.
Pharmacokinetic Modeling
Pharmacokinetic modeling studies have characterized the disposition of eltrombopag in various patient populations. In patients with chronic liver disease, the pharmacokinetics of eltrombopag following repeated daily dosing were adequately described by a two-compartment model with dual sequential first-order absorption and absorption lag time . These models incorporate the formation and elimination of metabolites, including glucuronides, providing a comprehensive understanding of the compound's disposition.
Research Findings and Clinical Significance
Role in Drug Elimination
Eltrombopag glucuronide formation represents a crucial pathway for drug elimination, determining both the duration of action and the potential for drug accumulation. Research findings suggest that variations in UGT enzyme activity, resulting from genetic polymorphisms or drug interactions, may significantly impact the rate of glucuronide formation and subsequently alter the pharmacokinetic profile of eltrombopag. This variability may necessitate dose adjustments in certain patient populations.
Implications for Drug Interactions
The glucuronidation pathway of eltrombopag presents potential sites for drug interactions. Compounds that inhibit or induce UGT1A1 and UGT1A3 may alter the rate of eltrombopag glucuronide formation, affecting the plasma concentration and therapeutic efficacy of the parent drug. Additionally, competition for glucuronidation pathways may occur when eltrombopag is co-administered with other drugs that undergo substantial glucuronidation, potentially leading to altered pharmacokinetics of either compound.
Special Population Considerations
The formation and elimination of eltrombopag glucuronide may be affected by various physiological and pathological conditions. Patients with hepatic impairment may exhibit reduced capacity for glucuronidation, potentially leading to increased exposure to the parent compound. Similarly, genetic variations in UGT enzymes may influence the metabolic conversion of eltrombopag to its glucuronide form. These considerations may necessitate dose adjustments in specific patient populations to maintain therapeutic efficacy while minimizing the risk of adverse effects.
Analytical Methods for Detection
Chromatographic Techniques
Various chromatographic techniques have been developed for the detection and quantification of eltrombopag and its metabolites, including glucuronide forms. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) represents the gold standard for metabolite analysis, offering high sensitivity and specificity. These methods allow for the characterization of the metabolic profile of eltrombopag, including the identification and quantification of glucuronide metabolites in biological matrices.
Mass Spectrometry Identification
Mass spectrometry provides valuable structural information for the identification of eltrombopag glucuronide. Characteristic fragmentation patterns can distinguish between different glucuronide forms, such as acyl glucuronides and ether glucuronides. The mass spectrometry data for eltrombopag includes several characteristic ions, with the parent compound showing peaks at 443.173126 (100% relative intensity), 444.176666 (27.36%), 211.062241 (11.07%), and others . The glucuronide metabolites would exhibit masses increased by the molecular weight of glucuronic acid, facilitating their identification.
Metabolite Profiling
Comprehensive metabolite profiling studies have characterized the disposition of eltrombopag in various biological matrices. These studies have identified multiple metabolites, including glucuronide conjugates, providing insights into the compound's metabolic fate. Such profiling is essential for understanding the pharmacokinetic behavior of eltrombopag and predicting potential variability in drug response.
Clinical Implications and Future Research
Relevance to Therapeutic Monitoring
Understanding the formation and disposition of eltrombopag glucuronide contributes to optimal therapeutic monitoring strategies. While the parent compound remains the primary target for quantification in routine clinical practice, knowledge of metabolite formation rates and elimination pathways informs the interpretation of plasma concentration data and guides dosing adjustments. Future developments in therapeutic drug monitoring may incorporate metabolite quantification to enhance the precision of dosing regimens.
Pediatric Considerations
The metabolism of eltrombopag, including glucuronide formation, may differ in pediatric populations compared to adults due to developmental differences in enzyme expression and activity. Limited information is available regarding the use of eltrombopag during breastfeeding, with one reported case of thrombocytosis in a breastfed infant that was possibly prolonged by eltrombopag in milk . These observations underscore the importance of understanding metabolite formation and elimination in special populations, particularly in the context of maternal-infant drug transfer.
Future Research Directions
Future research directions in the study of eltrombopag glucuronide may include:
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Comprehensive characterization of all glucuronide metabolites
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Investigation of structure-activity relationships for glucuronide forms
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Assessment of inter-individual variability in glucuronide formation
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Evaluation of the impact of disease states on glucuronidation capacity
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Development of physiologically based pharmacokinetic models incorporating glucuronide formation
Such research would enhance our understanding of eltrombopag's metabolic fate and optimize its therapeutic application.
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